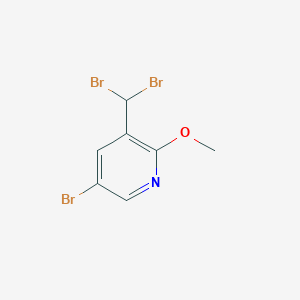
5-Bromo-3-(dibromomethyl)-2-methoxypyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3-(dibromomethyl)-2-methoxypyridine is a brominated pyridine derivative. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science. The presence of bromine atoms in the compound makes it highly reactive and useful for various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(dibromomethyl)-2-methoxypyridine typically involves the bromination of 2-methoxypyridine followed by further bromination at the methyl group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can help in scaling up the production while maintaining the purity and consistency of the compound.
化学反应分析
Types of Reactions
5-Bromo-3-(dibromomethyl)-2-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in the presence of a base such as sodium hydride.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of 3-(dibromomethyl)-2-methoxypyridine derivatives.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 3-(dibromomethyl)-2-methoxypyridine.
科学研究应用
5-Bromo-3-(dibromomethyl)-2-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of agrochemicals and materials with specific properties.
作用机制
The mechanism of action of 5-Bromo-3-(dibromomethyl)-2-methoxypyridine involves its interaction with various molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound may also interact with DNA, leading to potential anticancer effects by inducing DNA damage and apoptosis.
相似化合物的比较
Similar Compounds
- 5-Bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide
- 2-Amino-5-bromo-3-methylpyridine
Comparison
5-Bromo-3-(dibromomethyl)-2-methoxypyridine is unique due to the presence of multiple bromine atoms, which enhances its reactivity compared to similar compounds. This makes it a valuable intermediate for various chemical transformations and applications in different fields.
属性
分子式 |
C7H6Br3NO |
|---|---|
分子量 |
359.84 g/mol |
IUPAC 名称 |
5-bromo-3-(dibromomethyl)-2-methoxypyridine |
InChI |
InChI=1S/C7H6Br3NO/c1-12-7-5(6(9)10)2-4(8)3-11-7/h2-3,6H,1H3 |
InChI 键 |
UWJDIGCQYJYFJC-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=N1)Br)C(Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


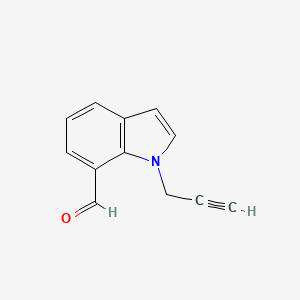
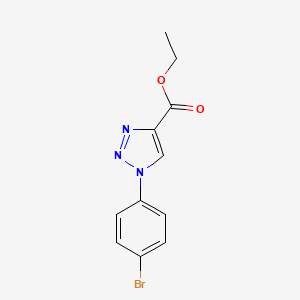
![[2-(Dodecylsulfanyl)ethyl]benzene](/img/structure/B14012585.png)
![2-[3-(5-chloro-1H-indol-3-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14012591.png)
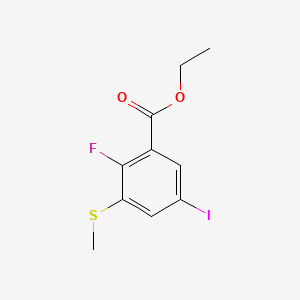
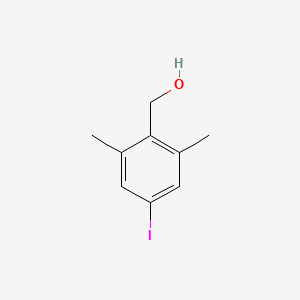
![N-[(1S,2S)-2,3-Dihydro-2-[(2-methoxy-6-methylphenyl)thio]-1H-inden-1-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14012618.png)
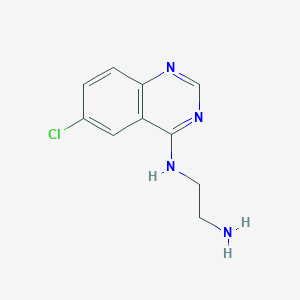
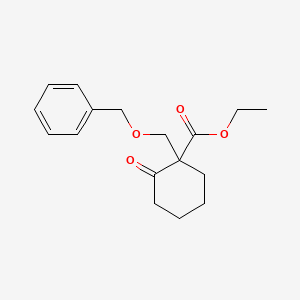
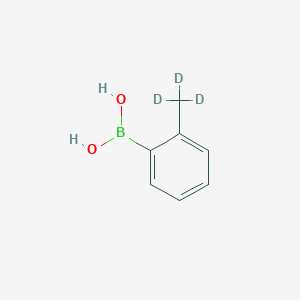

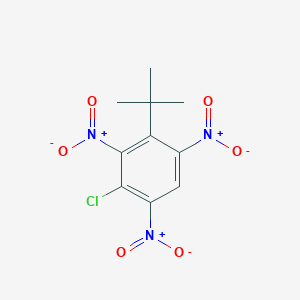
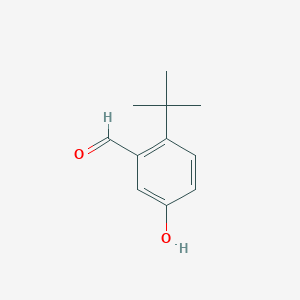
![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]propanedinitrile](/img/structure/B14012650.png)
